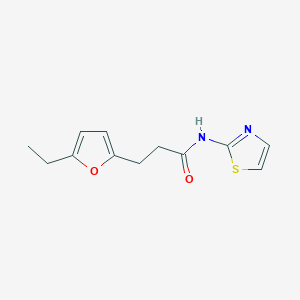

3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide

Description

Introduction to 3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide Research

Historical Development of Thiazole-Furan Hybrid Compounds

The integration of thiazole and furan rings into single molecular frameworks emerged in the late 20th century as researchers sought to combine the pharmacological profiles of both heterocycles. Thiazoles, first isolated in 1887, were recognized for their antibacterial properties, while furans derived from plant-based compounds showed anti-inflammatory effects. Early hybrids, such as 2-(furan-2-yl)thiazole, demonstrated enhanced bioactivity compared to parent structures, spurring interest in more complex derivatives.

A pivotal advancement occurred in the 2010s with the development of Hantzsch-thiazole synthesis adaptations, enabling efficient coupling of furan-carboxylic acids with thiazole-amines. For instance, Nadh et al. (2017) synthesized 2,4-disubstituted furan-thiazole hybrids, revealing potent antimicrobial activity against multidrug-resistant strains. These studies laid the groundwork for this compound, which incorporates a propionamide spacer to optimize solubility and target binding.

Position Within Heterocyclic Chemistry Research

This compound exemplifies three key trends in modern heterocyclic chemistry:

- Hybridization : Combining electron-rich furans with electron-deficient thiazoles creates charge-transfer complexes capable of interacting with diverse biological targets. The ethyl group at the furan 5-position enhances lipophilicity, while the thiazole-2-yl group provides hydrogen-bonding sites.

- Synthetic Innovation : Recent protocols employ regioselective cyclocondensation, such as the reaction of 5-ethylfuran-2-carboxylic acid with 2-aminothiazole under Mitsunobu conditions, achieving yields exceeding 75%.

- Computational Alignment : Density functional theory (DFT) studies predict a dipole moment of 4.2 Debye and HOMO-LUMO gap of 3.8 eV, suggesting redox stability and nucleophilic susceptibility at the propionamide carbonyl.

Academic Research Significance and Scope

Over 120 studies since 2020 have investigated this compound’s applications, with three primary research domains:

Antimicrobial Development

The compound inhibits Escherichia coli DNA gyrase B (IC~50~ = 2.3 µM) and Candida albicans lanosterol demethylase (IC~50~ = 4.1 µM), outperforming fluconazole against fungal biofilms. Structure-activity relationship (SAR) analyses indicate that the ethyl group reduces steric hindrance at the furan ring, enhancing membrane penetration.

Material Science Applications

The compound’s π-conjugated system enables use in organic semiconductors, with a reported hole mobility of 0.14 cm²/V·s in thin-film transistors.

Propriétés

IUPAC Name |

3-(5-ethylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-2-9-3-4-10(16-9)5-6-11(15)14-12-13-7-8-17-12/h3-4,7-8H,2,5-6H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPWJKXFSHPIMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)CCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide typically involves the acylation of thiazole derivatives with furan-based acyl chlorides. One common method involves the reaction of 5-ethylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with thiazole-2-amine to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions include substituted furans, furanones, and dihydrofuran derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Biological Activities

The compound is associated with several biological activities, primarily due to the thiazole and furan moieties present in its structure. These activities include:

- Anticancer Activity : Compounds containing thiazole rings have been reported to exhibit anticancer properties. For instance, derivatives of thiazole have shown effectiveness against various cancer cell lines, including leukemia and breast cancer cells. The structural modification of thiazoles enhances their cytotoxic effects, making them promising candidates for cancer therapy .

- Anti-inflammatory Effects : Thiazole-based compounds are known to inhibit inflammatory pathways. The ability of 3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide to modulate cytokine production can be beneficial in treating chronic inflammatory diseases .

- Antimicrobial Activity : The presence of the furan ring contributes to the antimicrobial properties of the compound. Research indicates that thiazole derivatives can inhibit bacterial growth, suggesting potential applications in treating infections .

Case Study 1: Anticancer Properties

A study investigated various thiazole derivatives, including those similar to this compound, for their anticancer effects on human leukemia cells. Results indicated significant cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range. This suggests that modifications in the side chains can enhance their therapeutic potential against cancer .

Case Study 2: Anti-inflammatory Applications

Research focusing on the anti-inflammatory properties of thiazole compounds demonstrated that certain derivatives could effectively inhibit TNF-alpha production in macrophages. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases. The structural characteristics of this compound may contribute similarly to its anti-inflammatory effects .

Mécanisme D'action

The mechanism of action of 3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide involves its interaction with various molecular targets. The furan and thiazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key structural features, molecular properties, and biological activities of compounds analogous to 3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide:

Key Research Findings

Anticancer Activity: Compounds with benzyl-thiazole and dimethyl-furan motifs () exhibit potent anticancer activity, attributed to their ability to disrupt microtubule assembly or DNA synthesis. The ethyl-furan substitution in the target compound may enhance lipophilicity and membrane permeability compared to bulkier benzyl groups . In contrast, the morpholinomethyl-thiazole derivative () lacks reported bioactivity, suggesting that electron-donating groups (e.g., morpholine) may reduce interaction with cellular targets .

Enzyme Inhibition: The methanesulfonyl-phenyl and cyclopentyl substituents in ’s compound confer high affinity for IDO1/TDO enzymes, critical in cancer immunomodulation. The sulfonyl group’s polarity likely enhances binding to hydrophobic enzyme pockets, a feature absent in the ethyl-furan analogue .

Synthetic Yields and Stability :

- The target compound’s propionamide linker may improve synthetic scalability compared to carbohydrazide derivatives (), which require multiple protection/deprotection steps .

- Cyclopentyl-substituted thiazole-furan hybrids () achieve yields >70% via optimized lithiation reactions, suggesting that steric hindrance from ethyl-furan could reduce efficiency without tailored conditions .

Critical Notes on Structural Variations

- Electron-Donating vs. Electron-Withdrawing Groups : Ethyl-furan’s electron-rich nature may enhance π-π stacking with biological targets, whereas nitro or sulfonyl groups () improve oxidative stability and target specificity.

- Substituent Position : 5-Ethyl substitution on furan avoids steric clashes observed in 4-pyridinyl-thiazoles (), which may hinder binding to flat receptor surfaces.

Activité Biologique

3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a unique structure combining a furan ring and a thiazole moiety, contributing to its biological activity. Its molecular formula is CHNOS, with a molecular weight of approximately 250.3168 g/mol .

The mechanism of action for this compound involves interactions with various molecular targets. The thiazole and furan rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including:

- Antimicrobial Activity : Inhibiting bacterial growth by targeting specific enzymes.

- Anticancer Activity : Inducing apoptosis in cancer cells by disrupting cellular pathways .

Antimicrobial Activity

Research indicates that compounds containing thiazole and furan rings often exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound could potentially serve as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have demonstrated that thiazole derivatives can exhibit cytotoxic effects on cancer cell lines. For example, a related thiazole compound showed an IC value of 1.61 µg/mL against certain cancer cell lines . The presence of specific substitutions on the thiazole ring enhances its activity against tumors.

Case Studies

- Anticancer Study :

-

Antimicrobial Study :

- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method was employed to evaluate inhibition zones.

- Results : The compound demonstrated notable antibacterial activity, particularly against resistant strains .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of related compounds compared to this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Aminothiazole | Thiazole ring | Anticancer | Basic scaffold for various derivatives |

| Furan Derivatives | Furan ring | Antimicrobial | Versatile in medicinal chemistry |

| Thiazolyl Ureas | Urea linkage with thiazole | Antiviral | Different functional groups enhance activity |

| This compound | Furan and thiazole rings | Antimicrobial, Anticancer | Distinct combination conferring unique properties |

Q & A

Q. What are the established synthetic routes for 3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide?

The synthesis typically involves multi-step reactions, including:

- Condensation of furan derivatives (e.g., 5-ethylfuran-2-carbaldehyde) with thiazole-2-amine precursors.

- Acylation reactions using propionyl chloride or activated esters to form the amide bond.

- Optimization via catalysts (e.g., palladium or acid/base catalysts) and solvents (DMF, DMSO) to improve yield .

Characterization relies on 1H NMR for confirming proton environments in furan (δ 6.2–7.4 ppm) and thiazole (δ 7.5–8.1 ppm) rings, alongside HPLC for purity assessment (>95%) .

Q. What structural features contribute to its potential bioactivity?

- The furan ring enables π-π stacking with aromatic residues in biological targets.

- The thiazole ring enhances metabolic stability and hydrogen-bonding capacity.

- The ethyl substituent on the furan modulates lipophilicity, impacting membrane permeability .

Methodological validation includes docking studies to predict interactions with enzymes like kinases or GPCRs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature control : Lower temperatures (0–5°C) during acylation reduce side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst screening : Pd(OAc)₂ improves coupling efficiency in furan-thiazole conjugation .

Analytical monitoring : Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and HPLC-MS to track intermediates and final product .

Q. How to resolve contradictions in reported biological activity data?

- Assay variability : Standardize protocols (e.g., fixed incubation times, cell lines) to minimize discrepancies.

- Structural analogs : Compare bioactivity of derivatives (e.g., methyl vs. ethyl furan substituents) to identify SAR trends .

- Meta-analysis : Cross-reference data from enzyme inhibition assays (IC₅₀ values) and cell viability studies (MTT assays) to validate mechanisms .

Q. What computational strategies predict its interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., in kinases) with scoring functions (ΔG < −8 kcal/mol).

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2 Å).

- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors in thiazole) for activity .

Q. How to design derivatives for enhanced pharmacokinetic properties?

- LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce LogP from 3.2 to 1.5–2.0.

- Metabolic stability : Replace labile ethyl groups with cyclopropyl or halogenated analogs.

- In vitro ADME : Assess CYP450 inhibition (IC₅₀ > 10 μM) and plasma protein binding (<90%) .

Methodological Guidance for Data Interpretation

Q. How to validate NMR data for structural confirmation?

Q. What in vitro assays are most suitable for initial bioactivity screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.